3,3-dimethyl-2-phenyl-3,4-dihydro-2H-1,4,2lambda~5~-benzoxazaphosphinin-2-one
Description
3,3-Dimethyl-2-phenyl-3,4-dihydro-2H-1,4,2λ⁵-benzoxazaphosphinin-2-one is a phosphorus-containing heterocyclic compound featuring a benzoxazaphosphinine core. This scaffold integrates a phosphorus atom in the λ⁵ oxidation state within a six-membered ring fused to a benzene moiety. Key structural features include:
Properties
IUPAC Name |
3,3-dimethyl-2-phenyl-4H-1,4,2λ5-benzoxazaphosphinine 2-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16NO2P/c1-15(2)16-13-10-6-7-11-14(13)18-19(15,17)12-8-4-3-5-9-12/h3-11,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRCAOWKXISOIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=CC=CC=C2OP1(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,3-Dimethyl-2-phenyl-3,4-dihydro-2H-1,4,2λ5-benzoxazaphosphinin-2-one (CAS: 220976-20-5) is a compound belonging to the benzoxazaphosphinin family, characterized by its unique phosphinine structure. This compound has garnered interest in various biological and chemical research fields due to its potential therapeutic applications and biological activities.
Biological Activity Overview
The biological activity of 3,3-dimethyl-2-phenyl-3,4-dihydro-2H-1,4,2λ5-benzoxazaphosphinin-2-one has been explored primarily through in vitro studies. The compound exhibits a range of activities that may be beneficial in pharmacological contexts.
Anticancer Activity
Research indicates that compounds within the benzoxazaphosphinin class may exhibit anticancer properties. For instance, studies have shown that similar phosphinine derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
Preliminary studies suggest that 3,3-dimethyl-2-phenyl-3,4-dihydro-2H-1,4,2λ5-benzoxazaphosphinin-2-one demonstrates antimicrobial activity against several bacterial strains. This activity is hypothesized to stem from the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
Case Studies and Research Findings
The mechanisms by which 3,3-dimethyl-2-phenyl-3,4-dihydro-2H-1,4,2λ5-benzoxazaphosphinin-2-one exerts its biological effects are still under investigation but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer metabolism.
- Induction of Oxidative Stress : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.
- Membrane Disruption : Antimicrobial activity may be attributed to the disruption of microbial membranes.
Comparison with Similar Compounds
Core Heterocycle Variations
The benzoxazaphosphinine core distinguishes this compound from related heterocycles. Key comparisons include:
Key Differences :
- Electronic Effects : Phosphorus in the target compound may increase electrophilicity compared to oxygen or sulfur analogs, influencing binding to biological targets.
- Stability: Lactam-containing dithiazepinones (e.g., compounds 8–14) are susceptible to base-catalyzed hydrolysis , whereas the phosphorus-containing scaffold may exhibit greater hydrolytic resistance.
Substituent Effects on Bioactivity
Substituents on the benzoxazine/benzoxazaphosphinine scaffold critically modulate activity:
- 3,3-Dimethyl Groups : These substituents (as in the target compound) likely enhance lipophilicity and metabolic stability compared to unsubstituted analogs (e.g., ethyl 7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate ).
- 2-Phenyl vs. Carboxamide : Benzoxazines with carboxamide residues (e.g., serotonin-3 receptor antagonists ) prioritize hydrogen bonding, whereas the phenyl group in the target compound may favor hydrophobic interactions.
Pharmacological and Stability Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
